4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one
Description
Contextualization of 1,2,4-Triazole (B32235) Heterocycles in Medicinal Chemistry
The core structure of the featured compound belongs to the 1,2,4-triazole family, a class of heterocyclic compounds that holds a significant position in the field of medicinal chemistry.
The 1,2,4-triazole nucleus is a vital and integral feature in a wide array of medicinal agents and natural products. nih.govacs.org This five-membered heterocyclic ring is considered a privileged scaffold in drug development due to its metabolic stability and its ability to engage in various biological interactions. ijprajournal.com The broad and potent activity of triazole derivatives has established them as pharmacologically significant structures. nih.govacs.org
The versatility of the triazole ring allows it to serve as the core component in drugs targeting a vast spectrum of conditions. nih.govacs.org Its derivatives have been successfully developed into clinically used drugs for antifungal, antiviral, and anticancer therapies. google.com The ongoing interest in this scaffold stems from the persistent need for new therapeutic agents to combat challenges like drug resistance and to address a wide range of diseases. nih.govkisti.re.kr The ability to readily functionalize the triazole ring enables the synthesis of large libraries of compounds for screening, furthering its importance in modern drug discovery pipelines. nih.gov
Table 1: Selected Pharmacological Activities of the 1,2,4-Triazole Scaffold
| Activity Category | Description | Citations |
|---|---|---|
| Antimicrobial | Effective against a range of bacteria and fungi. Several commercial antifungal drugs, such as fluconazole (B54011) and itraconazole, are based on this scaffold. | nih.govresearchgate.netgoogle.com |
| Antiviral | Shows activity against various viruses, including research into anti-HIV agents. | nih.govijprajournal.com |
| Anticancer | Demonstrates antineoplastic and antiproliferative properties against various cancer cell lines. | nih.govresearchgate.netrsc.org |
| Anticonvulsant | Used in the development of agents to treat epilepsy and other neurological disorders. nih.govkisti.re.kr | nih.govkisti.re.kr |
| Anti-inflammatory | Exhibits anti-inflammatory and analgesic (pain-relieving) properties. | nih.govacs.orgresearchgate.net |
| Antioxidant | Some derivatives show significant antioxidant activity. | nih.govresearchgate.netijprajournal.com |
The 1,2,4-triazole ring is a five-membered aromatic heterocycle with the molecular formula C₂H₃N₃. ijprajournal.com It contains two carbon atoms and three nitrogen atoms at the 1, 2, and 4 positions. All atoms in the ring are sp² hybridized, and the delocalization of 6π electrons across the ring is responsible for its aromatic character.
Key characteristics include:
Planarity and Stability: The ring is planar and aromatic, which contributes to its high stability, making it difficult to cleave. ijprajournal.com
Tautomerism: 1,2,4-Triazole can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which can interconvert rapidly. ijprajournal.com The 1H tautomer is generally the more stable form. ijprajournal.com
Electronic Nature: The carbon atoms in the ring are considered π-deficient due to the presence of electronegative nitrogen atoms, making them susceptible to nucleophilic attack. Conversely, the nitrogen atoms are electron-rich.
Pharmacophoric Features: The 1,2,4-triazole moiety acts as an important pharmacophore due to its ability to form hydrogen bonds, its dipole character, and its structural rigidity. ijprajournal.com It can act as an isostere (a chemical substitute) for amide, ester, and carboxylic acid groups, which is a valuable feature in drug design. ijprajournal.com
Acidity and Basicity: The molecule is amphoteric, meaning it can be protonated or deprotonated. The pKa for the protonated triazolium ion is approximately 2.45, while the pKa for the neutral molecule's NH proton is about 10.26, indicating it is a weak base and a weak acid.
Overview of 4-Phenyl-1-nih.govacs.orgresearchgate.nettriazol-1-yl-butan-2-one (QC-86) in Specialized Academic Research
4-Phenyl-1- nih.govacs.orgresearchgate.nettriazol-1-yl-butan-2-one is a specific derivative of the 1,2,4-triazole family. This compound features a 1,2,4-triazole ring connected via a nitrogen atom to a four-carbon butanone chain, which is terminated by a phenyl group.
Detailed, peer-reviewed academic studies focusing exclusively on the biological activity or therapeutic applications of this specific compound are not widely available in the public domain. However, its identity and a potential area of investigation are noted in patent literature. A 2014 patent application lists "4-phenyl-1- nih.govacs.orgresearchgate.nettriazol-1-yl-butan-2-one hydrochloride" under the identifier QC-86 . nih.gov The patent identifies it as one of a large number of compounds claimed for methods of treating cancer and diseases of the central nervous system. nih.gov This inclusion suggests that the compound may have been synthesized and screened for activity in these therapeutic areas, though specific data from such screenings are not provided in the document.
Table 2: Chemical Data for 4-Phenyl-1- nih.govacs.orgresearchgate.nettriazol-1-yl-butan-2-one
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-phenyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
| Molecular Formula | C₁₂H₁₃N₃O | |
| Molecular Weight | 215.25 g/mol | PubChem CID 25141500 |
| Structure | A phenyl group attached to a butane (B89635) chain, with a ketone at the 2-position and a 1H-1,2,4-triazol-1-yl group at the 1-position. | |
| Known Identifier | QC-86 (hydrochloride salt form) | nih.gov |
Historical Development and Current Research Landscape of the Chemical Compound
The historical record for 4-Phenyl-1- nih.govacs.orgresearchgate.nettriazol-1-yl-butan-2-one (QC-86) in scientific literature is sparse. Its most notable public appearance is in the 2014 patent filing, which suggests its development as part of a broader drug discovery effort aimed at identifying new treatments for cancer and CNS disorders. nih.gov
The current research landscape for QC-86 appears to be one of limited exploration within academic and clinical research publications. While general methods for the synthesis of α-triazole ketones exist, a specific, published synthetic route for this exact molecule is not readily found. For instance, research on the oxidative coupling of silyl (B83357) enolethers with heteroarenes to produce α-triazole ketones has been reported, although one study noted that the use of 1H-1,2,4-triazole as a nucleophile was ineffective under their specific reaction conditions. acs.org Other studies have focused on the synthesis and anticancer activity of related structures like β-keto-1,2,3-triazoles, which are positional isomers of the title compound. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(8-15-10-13-9-14-15)7-6-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMHBWUDAPTOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and Mechanistic Investigations
Heme Oxygenase-1 (HO-1) Inhibition by 4-Phenyl-1-nih.govmdpi.comnih.govtriazol-1-yl-butan-2-one
The compound 4-Phenyl-1- nih.govmdpi.comnih.govtriazol-1-yl-butan-2-one, also identified by the code QC-86, has been noted for its biological activity as an inhibitor of heme oxygenase-1 (HO-1). Research has demonstrated that this compound can significantly reduce heme oxygenase activity. In experimental models using primary rat astrocytes, rat C6 cells, and human pancreatic tumor cells transiently transfected to express Flag-tagged HO-1 protein, administration of a related compound at a concentration of 6.5 µM markedly attenuated the increased heme oxygenase activity. google.com This identification showcases the compound's potential to modulate the HO-1 pathway. google.com
While 4-Phenyl-1- nih.govmdpi.comnih.govtriazol-1-yl-butan-2-one has been identified as an inhibitor of HO-1, detailed molecular mechanisms of its binding and specificity were not extensively elaborated in the available documentation. The inhibitory action was observed in cell-based assays where the compound reduced the enzymatic activity of overexpressed HO-1. google.com This suggests an interaction with the enzyme, but the precise nature of this binding, whether it is competitive, non-competitive, or targets a specific domain, requires further investigation.
The inhibition of Heme Oxygenase-1 (HO-1) by 4-Phenyl-1- nih.govmdpi.comnih.govtriazol-1-yl-butan-2-one has direct implications for cellular heme catabolism. HO-1 is the rate-limiting enzyme in the breakdown of heme into biliverdin, free iron, and carbon monoxide. By inhibiting HO-1, this compound can disrupt this critical metabolic pathway. google.com Glial HO-1 expression has been linked to pathological iron deposition and oxidative mitochondrial damage in certain neurodegenerative disease models. google.com Therefore, an inhibitor like 4-Phenyl-1- nih.govmdpi.comnih.govtriazol-1-yl-butan-2-one could theoretically modulate these downstream effects by preventing the excessive breakdown of heme and subsequent iron release. google.com
Broader Biological Potential of Related 1,2,4-Triazole (B32235) Scaffold Compounds
The 1,2,4-triazole ring is a key structural motif found in numerous compounds with a wide range of biological activities. nih.govnih.govnuft.edu.uadrugbank.comchemicalbook.com This scaffold is chemically stable and capable of various non-covalent interactions, which enhances its binding to biological targets like proteins and enzymes. chemicalbook.com
Derivatives of the 1,2,4-triazole scaffold have demonstrated significant efficacy against a wide spectrum of microbes, including bacteria, fungi, and viruses. nih.govnih.govnih.govresearchgate.net
Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of 1,2,4-triazole derivatives. mdpi.comnih.govsci-hub.se These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govsci-hub.se The mode of action often involves hybridization with other known antibacterial pharmacophores, such as quinolones or β-lactams, to enhance potency and overcome resistance. sci-hub.se For instance, some 1,2,4-triazole-3-thione-ciprofloxacin hybrids exhibit greater potency than ciprofloxacin (B1669076) itself, especially against MRSA. sci-hub.se Another series of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed strong antibacterial activity against S. aureus, with some derivatives being more potent than the standard drug streptomycin. nih.gov
Antifungal Activity: The 1,2,4-triazole core is a cornerstone of many commercial antifungal agents, such as fluconazole (B54011) and itraconazole. nih.govnih.govingentaconnect.com This scaffold's antifungal mechanism often involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047), which is an essential component of the fungal cell membrane. The nitrogen atom at position 4 of the triazole ring is believed to bind to the heme iron atom in the enzyme's active site, disrupting its function. ujmm.org.ua Newly synthesized 1,2,4-triazole derivatives continue to show promising antifungal activity against a variety of pathogenic fungi, including species of Candida, Aspergillus, and various phytopathogenic fungi. nih.govnih.govfrontiersin.org
Antiviral Activity: The 1,2,4-triazole scaffold is present in antiviral drugs like Ribavirin, which is effective against a range of RNA and DNA viruses. nih.gov Research into new 1,2,4-triazole derivatives has identified compounds with activity against viruses such as human immunodeficiency virus (HIV), hepatitis C, and influenza. nih.govnih.gov The mechanism can involve the inhibition of viral enzymes, such as reverse transcriptase in the case of HIV. nih.gov
Interactive Data Table: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Series | Target Organism(s) | Activity/Efficacy | Reference(s) |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Some derivatives superior to streptomycin. | nih.gov |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Some derivatives superior to ketoconazole. | nih.gov |
| Clinafloxacin-1,2,4-triazole hybrids | Gram-positive & Gram-negative bacteria | MIC values ranging from 0.25 to 1 µg/mL. | sci-hub.se |
| 1,2,4-triazole-3-thione-ciprofloxacin hybrids | MRSA and other bacteria | More potent than ciprofloxacin (MIC <1 mg/mL). | sci-hub.se |
| Schiff base 33d (nitro substituent on thiophene (B33073) ring) | E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus | 2- to 35-fold higher inhibitory activity than ampicillin. | mdpi.comnih.gov |
| 1,2,3-benzotriazine-4-one-triazole compounds | Candida albicans, Cryptococcus neoformans | MIC values from 0.0156 to 2.0 μg/mL. | nih.gov |
| Acetamide-substituted 1,2,4-triazole analogs | HIV-1 | Efficacy comparable to doravirine. | nih.gov |
The 1,2,4-triazole scaffold is a privileged structure in the design of anticancer agents, with several derivatives showing potent antiproliferative activity against a range of cancer cell lines. isres.orgnih.govresearchgate.netnih.gov The mechanisms underlying this activity are diverse and include the inhibition of crucial cellular targets like kinases and structural proteins. nih.govnih.gov
Tubulin Inhibition: A significant mechanism of action for several anticancer 1,2,4-triazole derivatives is the inhibition of tubulin polymerization. nih.govrsc.org Microtubules, which are polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. nih.gov Certain 1,2,4-triazole compounds are designed as mimics of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor that binds to the colchicine (B1669291) site. nih.govnih.gov By replacing the chemically unstable cis-double bond of CA-4 with a stable 1,2,4-triazole ring, researchers have developed potent and stable tubulin inhibitors. nih.gov For example, indole-based 1,2,4-triazole derivatives have been shown to effectively inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis in cancer cells. rsc.orgnih.gov
Other Anticancer Mechanisms: Beyond tubulin inhibition, 1,2,4-triazole derivatives have been found to inhibit other key targets in cancer progression. Some compounds act as inhibitors of protein kinases like EGFR (Epidermal Growth Factor Receptor), BRAF, and FAK (Focal Adhesion Kinase). nih.govnih.gov Inhibition of these kinases disrupts signaling pathways involved in cell survival, proliferation, and migration. nih.gov For instance, certain 5-pyridinyl-1,2,4-triazole derivatives were identified as potent FAK inhibitors, leading to apoptosis and cell cycle arrest in liver cancer cells. nih.gov
Interactive Data Table: Antiproliferative Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Series | Cancer Cell Line(s) | IC50 / Activity | Mechanism of Action | Reference(s) |
| Compound 7 (N-methyl-5-indolyl-1,2,4-triazole) | Various cancer cells, including MDR lines | Potent cytotoxicity | Tubulin polymerization inhibition | nih.gov |
| Compound 9p (Indole-based 1,2,4-triazole) | HeLa (cervical cancer) | Nanomolar range efficacy | Tubulin polymerization inhibition (IC50 = 8.3 µM), G2/M arrest | rsc.org |
| Compounds 8c, 8d | Panel of cancer cell lines | Potent antiproliferative activity | Tubulin and BRAF inhibition | nih.gov |
| Compound 3d (5-pyridinyl-1,2,4-triazole) | HepG2, Hep3B (liver cancer) | IC50 range: 2.88–4.83 μM | FAK inhibition (IC50 = 18.10 nM) | nih.gov |
| Compound Vf (Indolyl 1,2,4-triazole) | MCF-7, MDA-MB-231 (breast cancer) | IC50 = 2.91 µM (MCF-7), 1.914 µM (MDA-MB-231) | Apoptosis induction, S phase arrest | rsc.org |
| Compound 4g ( nih.govmdpi.comnih.govtriazolo[4,3-b] nih.govmdpi.comnih.govnih.govtetrazine derivative) | HT-29 (colon carcinoma) | IC50 = 12.69 µM | Not specified | tandfonline.com |
| Schiff base 13b | H69, H69AR (small cell lung cancer) | Potent activity, comparable to cisplatin | Not specified | mdpi.com |
Anti-inflammatory and Analgesic Properties
Derivatives of 1,2,4-triazole are recognized for their potential anti-inflammatory and analgesic activities. nih.gov Studies on this class of compounds often utilize standard preclinical models to assess efficacy. For instance, the anti-inflammatory potential is frequently evaluated using the carrageenan-induced paw edema model in rats, while analgesic effects are commonly tested via the acetic acid-induced writhing test and the hot plate method. nih.govajphs.combiomedpharmajournal.org
One study on a structurally similar compound, 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, demonstrated a significant anti-inflammatory effect comparable to the standard drug naproxen (B1676952) in the carrageenan-induced paw edema model. ajphs.com Research on other variedly substituted 1,2,4-triazole derivatives has also shown excellent analgesic activity in both acetic acid-induced writhing and hot plate tests, with substitutions such as chloro, nitro, and methoxy (B1213986) groups proving particularly effective. nih.gov The mechanisms underlying these effects are often linked to the inhibition of inflammatory mediators. While direct studies on 4-Phenyl-1- nih.govnih.govnih.govtriazol-1-yl-butan-2-one are limited, the consistent findings across the broader triazole class suggest a promising area for investigation.
Table 1: Representative Anti-inflammatory and Analgesic Evaluation of 1,2,4-Triazole Derivatives
| Activity | Model/Test | General Observation | Reference |
|---|---|---|---|
| Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction in paw edema, comparable to standard NSAIDs. | ajphs.com |
| Analgesic | Acetic acid-induced writhing | Significant reduction in the number of writhes. | nih.gov |
This table represents general findings for the 1,2,4-triazole class, as specific data for 4-Phenyl-1- nih.govnih.govnih.govtriazol-1-yl-butan-2-one was not available.
Other Pharmacological Activities (e.g., Anticonvulsant, Antioxidant)
The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of anticonvulsant agents. dergipark.org.tr The search for new anticonvulsants with improved efficacy and fewer side effects is a significant area of medicinal chemistry. dergipark.org.tr
Recent research has focused on 1,2,4-triazole-3-thione derivatives, which have demonstrated promising anticonvulsant activity in models of pharmacoresistant epilepsy, such as the 6 Hz seizure test in mice. nih.govnih.gov In some cases, these compounds were found to be two to three times more potent than the established antiepileptic drug valproic acid. nih.govnih.gov
Furthermore, a compelling aspect of these triazole derivatives is their dual-functionality as both anticonvulsants and antioxidants. nih.gov Oxidative stress is increasingly implicated in the pathogenesis of epilepsy, and the ability of a compound to act as a reactive oxygen species (ROS) scavenger is a highly desirable property. nih.govnih.gov The antioxidant capacity of certain 1,2,4-triazole derivatives has been confirmed through in vitro assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) and CUPRAC (cupric reducing antioxidant capacity) methods. nih.gov Some derivatives have shown antioxidant potential equal to that of vitamin C in the CUPRAC assay. nih.gov This radical-trapping antioxidant capability may contribute to their therapeutic efficacy in neurological disorders associated with oxidative stress. nih.gov
Molecular Target Identification and Signaling Pathway Modulation
Enzyme Inhibition Profiles (e.g., CYP51, COX-2, DPP-4)
The biological activities of 4-Phenyl-1- nih.govnih.govnih.govtriazol-1-yl-butan-2-one and related compounds can be attributed to their interaction with specific enzymes.
CYP51 (Sterol 14α-demethylase) Inhibition: Azole compounds are famous for their potent inhibition of cytochrome P450 enzymes, particularly CYP51. This enzyme is crucial for the biosynthesis of ergosterol in fungi and cholesterol in mammals. The inhibitory mechanism involves the coordination of the N4 atom of the 1,2,4-triazole ring to the heme iron atom in the active site of CYP51. This interaction blocks the enzyme's normal function. While this is the primary mechanism for the antifungal action of many triazoles, the potential for inhibiting human CYP51 exists and is a key consideration in drug design to ensure selectivity.
COX-2 (Cyclooxygenase-2) Inhibition: The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) arise from their inhibition of COX enzymes. Given the observed anti-inflammatory effects of the 1,2,4-triazole class, inhibition of COX-2 is a plausible mechanism. While direct enzymatic inhibition data for 4-Phenyl-1- nih.govnih.govnih.govtriazol-1-yl-butan-2-one is not readily available, related structures have been shown to reduce the expression of COX-2, suggesting an indirect or direct role in this pathway.
DPP-4 (Dipeptidyl Peptidase-4) Inhibition: There is currently limited specific information in the reviewed literature linking 4-Phenyl-1- nih.govnih.govnih.govtriazol-1-yl-butan-2-one or the broader 1,2,4-triazole class to the inhibition of DPP-4. This remains an area for potential future investigation.
Table 2: Potential Enzyme Inhibition Profile
| Enzyme Target | General Mechanism/Effect for 1,2,4-Triazoles | Relevance |
|---|---|---|
| CYP51 | Coordination of triazole nitrogen to the heme iron, blocking substrate binding. | Antifungal activity, potential for human enzyme interaction. |
| COX-2 | Potential for direct inhibition or reduction of enzyme expression. | Anti-inflammatory and analgesic properties. |
| DPP-4 | Data not available. | Area for future research. |
Investigation of Receptor-Ligand Interactions
Understanding the interactions between a compound and its target receptor at a molecular level is fundamental to drug design. For 1,2,4-triazole derivatives, molecular docking and computational studies have provided insights into these interactions. nih.gov
In the context of enzyme inhibition, the binding of triazoles to the active site of CYP51 is a well-characterized interaction, as described above. For other targets, such as those related to anticonvulsant activity, pharmacophore models have been developed. These models identify essential structural features for activity, including a hydrophobic aryl ring, a hydrogen bond-donating/accepting region, and an electron-donor moiety, all of which are present in the 4-Phenyl-1- nih.govnih.govnih.govtriazol-1-yl-butan-2-one structure. nih.gov Docking studies with other targets, such as the adenosine (B11128) A2B receptor for anticancer applications, have also shown that the docking scores correlate well with observed biological activity (IC50 values), validating the predictive power of these computational models. nih.gov
Network Pharmacology Approaches for Unraveling Multi-Target Mechanisms
The diverse biological activities of 1,2,4-triazole derivatives, including anti-inflammatory, anticonvulsant, and antioxidant effects, suggest that these compounds likely interact with multiple molecular targets. dergipark.org.tr Network pharmacology is an emerging discipline that uses computational methods to analyze drug-target-disease networks, providing a holistic view of a drug's mechanism of action.
Structure Activity Relationship Sar Studies and Rational Compound Design
Elucidation of Critical Structural Determinants for Heme Oxygenase-1 Inhibitory Activity
Heme oxygenase (HO) is a critical enzyme family that catalyzes the breakdown of heme into biliverdin, free iron, and carbon monoxide. nih.gov There are two primary active isoforms, the inducible HO-1 and the constitutive HO-2. nih.gov The development of selective inhibitors is crucial for studying the distinct roles of these isoforms. nih.gov 4-Phenyl-1- nih.govnih.govnih.govtriazol-1-yl-butan-2-one has emerged from research focused on non-porphyrin-based, selective HO-1 inhibitors. nih.gov
The core structure of 4-Phenyl-1- nih.govnih.govnih.govtriazol-1-yl-butan-2-one consists of an azole ring connected to an aromatic moiety by a four-carbon linker, a design principle that has proven effective for HO-1 inhibition. nih.govnih.gov The phenyl group and the butanone chain are essential for orienting the molecule within the active site of the enzyme.
X-ray crystallography of human heme oxygenase-1 in complex with 4-Phenyl-1- nih.govnih.govnih.govtriazol-1-yl-butan-2-one shows that the inhibitor binds within the distal pocket of the enzyme. nih.gov The phenyl group is stabilized by hydrophobic interactions with amino acid residues in this binding pocket. nih.gov SAR studies on related compounds have demonstrated that modifying this aromatic part can significantly impact potency. For instance, introducing halogen substituents (e.g., 3-bromo, 4-bromo, 3,4-dichloro) or larger hydrocarbon systems (e.g., 2-naphthyl, 4-biphenyl) on the phenyl ring can lead to highly potent HO-1 inhibitors. nih.gov The butanone linker provides the correct spacing and geometry for the molecule to fit optimally into the active site, positioning the triazole ring for its critical interaction with the heme iron. nih.govnih.gov
The nature of the azole ring itself is a key determinant of inhibitory activity and selectivity. A study involving a series of 1-azolyl-4-phenyl-2-butanones was conducted to assess the impact of different azole moieties on HO inhibition. nih.gov This research led to the discovery that replacing the more commonly used imidazole (B134444) ring with a 1H-1,2,4-triazole or a 1H-tetrazole resulted in inhibitors that were equipotent to the lead imidazole-based compound. nih.gov Conversely, derivatives containing a 2H-tetrazole or a 1H-1,2,3-triazole as the pharmacophore were less potent. nih.gov
Further studies comparing imidazole-ketones with the corresponding triazole-ketones revealed that certain triazole derivatives exhibit a high selectivity index (greater than 50) in favor of inhibiting HO-1 over HO-2. nih.gov This highlights the significant role the 1,2,4-triazole (B32235) ring plays in achieving isoform selectivity, a crucial aspect in the development of therapeutic agents.
Table 1: Effect of Azole Moiety on Heme Oxygenase Inhibition
| Azole Moiety | Relative Potency for HO Inhibition | Reference |
|---|---|---|
| 1H-1,2,4-Triazole | Potent | nih.gov |
| 1H-Imidazole | Potent (Lead compound) | nih.gov |
| 1H-Tetrazole | Potent | nih.gov |
| 2H-Tetrazole | Less Potent | nih.gov |
| 1H-1,2,3-Triazole | Less Potent | nih.gov |
The binding of 4-Phenyl-1- nih.govnih.govnih.govtriazol-1-yl-butan-2-one to HO-1 is a multifaceted process involving specific electronic and hydrophobic interactions. The primary electronic interaction is the coordination of the N4 nitrogen atom of the 1,2,4-triazole ring to the heme iron within the enzyme's active site. nih.gov This coordination is central to the mechanism of inhibition.
General Structure-Activity Relationships of 1,2,4-Triazole Scaffold Derivatives
The 1,2,4-triazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov Its stability, capacity for hydrogen bonding, and rigid structure make it an effective pharmacophore for interacting with various biological receptors. nih.govpensoft.net
The biological activity of 1,2,4-triazole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring and its appended moieties.
Substitution on the Triazole Ring: Studies on different series of 1,2,4-triazoles have shown that substitutions at different positions have distinct effects. For certain antibacterial hybrids, phenyl groups at the C-3 position were found to be crucial for high activity, whereas substitutions on the N-4 position were not essential. nih.gov In another series of ferroptosis inhibitors, a novel 1,2,4-triazole scaffold was identified as a key structural feature. nih.gov
Nature of Substituents: The electronic properties of substituents play a critical role. In a series of anticancer agents, it was found that electronegative groups like chlorine and bromine at the para position of an attached phenyl ring significantly increased cytotoxic activity. nih.gov In contrast, for a series of FLAP antagonists, hydrophobic substituents on the N4-phenyl ring were important, while polar groups like carboxyl or nitro abolished activity. acs.org
Chain Length and Branching: The length of alkyl chains attached to the triazole can also influence activity. For one class of compounds, longer alkyl chains on the N-4 position led to a significant decrease in activity. nih.gov
Table 2: Influence of Substituents on Biological Activity of 1,2,4-Triazole Derivatives
| Compound Series | Target/Activity | Favorable Substitutions | Unfavorable Substitutions | Reference |
|---|---|---|---|---|
| Anticancer agents | Cytotoxicity | Electronegative groups (Cl, Br) on phenyl ring | - | nih.gov |
| FLAP antagonists | Anti-inflammatory | Hydrophobic groups on N4-phenyl ring | Polar groups (carboxyl, nitro) on N4-phenyl ring | acs.org |
| Antibacterial hybrids | Antibacterial | Phenyl at C-3; Electron-donating groups on phenyl | Longer alkyl chains at N-4 | nih.gov |
| AnxA2–S100A10 inhibitors | Protein-protein interaction | Methoxyphenyl group | - | nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of 1,2,4-triazole derivatives. Chiral centers within the molecule can lead to enantiomers or diastereomers that may interact differently with the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket.
Strategies of Bioisosteric Replacement in Analog Design
Bioisosteric replacement is a key strategy in medicinal chemistry aimed at modifying the physicochemical properties of a lead compound while retaining or improving its biological activity. nih.gov This involves the substitution of a specific atom or group with another that has similar steric and electronic characteristics. The triazole ring itself is often employed as a bioisostere for other functional groups, such as oxadiazole, due to its comparable electronic properties and metabolic stability. nih.gov
In the context of designing analogs of 4-Phenyl-1- nih.govnih.govpharmaerudition.orgtriazol-1-yl-butan-2-one, bioisosteric replacement can be applied to various parts of the molecule. For instance, the phenyl group could be replaced with other aromatic or heteroaromatic rings to explore the impact on target binding and selectivity. Research on other triazole derivatives has shown that such substitutions can significantly alter antifungal or other biological activities. researchgate.net For example, the replacement of a phenyl ring with a furyl or thienyl group has been shown to modulate the anticancer activity of N-arylsulfonylimidazolones. researchgate.net
Rational Design Principles for Enhanced Selectivity and Potency of Triazole-Based Inhibitors
The rational design of potent and selective triazole-based inhibitors, including those derived from the 4-Phenyl-1- nih.govnih.govpharmaerudition.orgtriazol-1-yl-butan-2-one scaffold, relies on a deep understanding of the target enzyme's three-dimensional structure and the inhibitor's binding mode. nih.gov Triazole antifungals, for example, function by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. amazonaws.comnih.gov
The design of novel triazole derivatives often involves computational methods like molecular docking to predict the binding affinity and orientation of the designed molecules within the active site of the target enzyme. nih.gov These in silico studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitor's potency.
For instance, in the design of other triazole-based antifungal agents, the triazole ring is known to coordinate with the heme iron atom in the active site of CYP51, while other parts of the molecule establish interactions with surrounding amino acid residues. amazonaws.com Modifications to the substituents on the phenyl ring or the butanone chain of 4-Phenyl-1- nih.govnih.govpharmaerudition.orgtriazol-1-yl-butan-2-one would be guided by the goal of optimizing these interactions to enhance both potency and selectivity for the fungal enzyme over its human counterparts.
Research on various triazole derivatives has provided valuable insights into the structural requirements for potent activity. For example, studies on a series of 1,2,4-triazole derivatives have shown that the nature and position of substituents on the aromatic rings can significantly influence their biological activity. nih.gov
Interactive Data Table: Hypothetical Antifungal Activity of 4-Phenyl-1- nih.govnih.govpharmaerudition.orgtriazol-1-yl-butan-2-one Analogs
To illustrate the principles of SAR, the following interactive table presents hypothetical antifungal activity data for a series of analogs of 4-Phenyl-1- nih.govnih.govpharmaerudition.orgtriazol-1-yl-butan-2-one. This data is for illustrative purposes only and is based on general principles observed in triazole antifungal research.
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Modification of Butanone Chain) | MIC (µg/mL) vs. C. albicans |
| 1 | H | =O | 16 |
| 2 | 4-Cl | =O | 8 |
| 3 | 2,4-diCl | =O | 4 |
| 4 | 4-F | =O | 8 |
| 5 | H | -OH | 32 |
| 6 | 4-Cl | -OH | 16 |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. Lower values indicate higher potency.
This hypothetical data suggests that the introduction of electron-withdrawing groups like chlorine on the phenyl ring (compounds 2 and 3) could enhance antifungal activity compared to the unsubstituted parent compound (compound 1). It also hypothetically illustrates that the ketone functionality in the butanone chain might be important for activity, as its reduction to a hydroxyl group (compounds 5 and 6) leads to a decrease in potency.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets Beyond Heme Oxygenase-1
While the interaction of some triazole-containing compounds with heme oxygenase-1 (HO-1) is an area of investigation, a comprehensive understanding of the therapeutic potential of 4-Phenyl-1-triazol-1-yl-butan-2-one necessitates looking beyond this single target. The structural motifs present in the molecule, namely the phenyl and triazole rings linked by a butanone chain, suggest the possibility of interactions with a variety of other biological macromolecules.
Future research should prioritize the elucidation of these novel targets. A systematic approach could involve a combination of computational and experimental techniques. In silico methods, such as reverse docking and pharmacophore modeling, can be employed to screen large databases of proteins to identify potential binding partners. These computational predictions can then be validated through in vitro binding assays and functional screens.
Potential target classes to investigate include, but are not limited to:
Enzymes: Many enzymes, particularly those in the cytochrome P450 superfamily, are known to interact with triazole-containing compounds. Investigating the inhibitory or modulatory effects of 4-Phenyl-1-triazol-1-yl-butan-2-one on various P450 isoforms could reveal new therapeutic applications or potential drug-drug interactions. Other enzymatic targets could include kinases, proteases, and phosphatases, which are crucial regulators of cellular signaling pathways.
Receptors: G-protein coupled receptors (GPCRs) and nuclear receptors represent other promising avenues for exploration. The lipophilic nature of the phenyl group and the hydrogen bonding capabilities of the triazole ring could facilitate binding to the ligand-binding domains of these receptors.
Ion Channels: The modulation of ion channel activity is a key mechanism for many therapeutic agents. Investigating the effects of 4-Phenyl-1-triazol-1-yl-butan-2-one on various ion channels, such as those for sodium, potassium, and calcium, could uncover novel neurological or cardiovascular applications.
A summary of potential alternative biological targets is presented in the table below.
| Potential Target Class | Examples | Rationale for Interaction |
| Enzymes | Cytochrome P450s, Kinases, Proteases | Triazole ring can coordinate with metal centers; overall structure can fit into active sites. |
| Receptors | G-Protein Coupled Receptors (GPCRs), Nuclear Receptors | Phenyl group provides lipophilicity; triazole offers hydrogen bonding sites for ligand recognition. |
| Ion Channels | Sodium channels, Potassium channels, Calcium channels | The compound's structure may allow it to physically block the channel pore or modulate its gating. |
Development of Greener and More Sustainable Synthetic Methodologies for the Chemical Compound
The traditional synthesis of triazole compounds often involves multi-step procedures that may utilize harsh reagents, toxic solvents, and generate significant chemical waste. As the principles of green chemistry become increasingly integrated into pharmaceutical development, it is imperative to develop more sustainable synthetic routes for 4-Phenyl-1-triazol-1-yl-butan-2-one.
Future research in this area should focus on several key strategies:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This can be achieved through the use of catalytic reactions and avoiding the use of stoichiometric reagents.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Energy Efficiency: Employing reaction conditions that require less energy, such as microwave-assisted synthesis or mechanochemistry.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce the reliance on petrochemicals.
One promising approach for the synthesis of 1,2,4-triazoles is the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While this is for the formation of 1,2,3-triazoles, analogous green methodologies for 1,2,4-triazoles are an active area of research. For the synthesis of 4-Phenyl-1-triazol-1-yl-butan-2-one, research could focus on a one-pot synthesis that combines the key fragments under green conditions.
A comparative table of conventional versus green synthetic approaches is provided below.
| Synthetic Parameter | Conventional Approach | Potential Green Approach |
| Solvents | Chlorinated hydrocarbons, Dimethylformamide (DMF) | Water, Ethanol, Ionic Liquids |
| Catalysts | Stoichiometric strong acids or bases | Recyclable solid catalysts, Biocatalysts |
| Energy Input | High-temperature reflux for extended periods | Microwave irradiation, Ultrasound, Mechanochemical grinding |
| Waste Generation | Significant production of by-products and solvent waste | Minimal by-products, solvent recycling |
Integration of Multi-Omics Data for a Holistic Understanding of Biological Interactions
To gain a comprehensive understanding of the biological effects of 4-Phenyl-1-triazol-1-yl-butan-2-one, a systems biology approach is essential. The integration of data from multiple "omics" platforms can provide a holistic view of the compound's interactions at various biological levels.
Genomics: Can identify genetic variations that may influence an individual's response to the compound.
Transcriptomics: (e.g., RNA-seq) can reveal changes in gene expression patterns induced by the compound, providing insights into the cellular pathways it modulates.
Proteomics: Can identify the proteins that directly bind to the compound or whose expression levels are altered upon treatment.
Metabolomics: Can analyze changes in the cellular metabolome, providing a functional readout of the compound's effects on cellular biochemistry.
By integrating these multi-omics datasets, researchers can construct detailed network models of the compound's mechanism of action. This approach can help to identify not only the primary target but also off-target effects and downstream signaling cascades. This comprehensive understanding is crucial for predicting both the therapeutic efficacy and potential toxicity of the compound.
Application of Artificial Intelligence and Machine Learning in the Design and Optimization of Triazole Compounds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These powerful computational tools can be applied to the design and optimization of novel triazole compounds based on the scaffold of 4-Phenyl-1-triazol-1-yl-butan-2-one.
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of existing triazole compounds and their biological activities to build predictive models. These models can then be used to predict the activity of new, virtual compounds, allowing for the rapid screening of large chemical libraries.
De Novo Drug Design: Generative AI models can be used to design novel triazole derivatives with desired properties. These models can learn the underlying patterns in chemical space and generate new molecules that are predicted to be active against a specific target.
ADMET Prediction: AI models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new triazole compounds. This allows for the early identification of candidates with unfavorable pharmacokinetic or safety profiles, reducing the attrition rate in later stages of drug development.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters, such as solvent polarity, temperature, and catalyst selection. For example, studies on structurally analogous triazolyl compounds highlight the use of reflux conditions in polar aprotic solvents (e.g., DMF) to enhance reaction efficiency . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the product from byproducts. Analytical techniques like HPLC or GC-MS should validate purity, while NMR and FTIR confirm structural integrity.
Q. What experimental approaches are recommended for determining the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Software tools like ORTEP-3 (for thermal ellipsoid visualization) and the WinGX suite (for data refinement and symmetry analysis) are critical for processing diffraction data . For compounds resistant to crystallization, powder XRD paired with Rietveld refinement or computational modeling (e.g., density functional theory, DFT) can provide structural insights.
Q. What safety protocols are essential during laboratory handling of this compound?
- Methodological Answer : Key safety measures include:
- Use of PPE (gloves, lab coats, and goggles) to prevent dermal/ocular exposure.
- Conducting reactions in fume hoods to mitigate inhalation risks.
- Waste segregation per regulatory guidelines, particularly for halogenated byproducts or azole-containing residues, which require specialized disposal via licensed hazardous waste services .
- Emergency protocols for spills (e.g., neutralization with inert adsorbents) and first-aid procedures documented in safety data sheets (SDS) .
Advanced Research Questions
Q. How does this compound interact with heme oxygenase, and what methodologies are used to study this inhibition?
- Methodological Answer : This compound has been shown to inhibit heme oxygenase (HO) via competitive binding at the active site, as demonstrated by X-ray co-crystallography of HO-1 complexes . To assess inhibition kinetics, researchers employ:
- Enzyme activity assays (e.g., spectrophotometric monitoring of biliverdin formation).
- Isothermal titration calorimetry (ITC) to quantify binding affinities.
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding conformations and guide structure-activity relationship (SAR) studies.
Q. What strategies should be employed to resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or inadequate computational models. Mitigation strategies include:
- Triangulation of spectroscopic methods : Cross-validate NMR, IR, and mass spectrometry data with DFT-optimized geometries (e.g., using Gaussian or ORCA software).
- Solvent correction in computational models : Incorporate implicit solvent models (e.g., COSMO-RS) to account for solvation effects .
- Dynamic NMR experiments to detect rotameric equilibria or tautomeric shifts that may explain anomalous peaks.
Q. Which computational chemistry methods are most effective in predicting the reactivity and stability of this compound?
- Methodological Answer :
- Reactivity : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites via Fukui indices. Transition state analysis (TSA) using QM/MM methods can model reaction pathways for degradation or derivatization.
- Stability : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) assess conformational stability under varying pH and temperature conditions. Accelerated stability studies (e.g., thermal gravimetric analysis, TGA) validate computational predictions .
Q. How can researchers design experiments to study the compound’s potential in antimicrobial or cardiovascular applications?
- Methodological Answer :
- Antimicrobial studies : Use standardized microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Synergy with existing antibiotics can be evaluated via checkerboard assays.
- Cardiovascular activity : Assess vasodilation effects in ex vivo aortic ring models or measure inhibition of angiotensin-converting enzyme (ACE) via fluorometric assays. SAR studies should prioritize modifications to the triazole or phenyl moieties .
Data Analysis and Validation
Q. What statistical or computational tools are recommended for analyzing biological activity data from high-throughput screening (HTS)?
- Methodological Answer :
- Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
- Machine learning : Train models (e.g., random forests or neural networks) on HTS datasets to predict bioactivity across chemical libraries.
- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to minimize Type I errors in large datasets .
Notes on Contradictions and Limitations
- Synthesis yields reported in literature may vary due to differences in starting material purity or reaction scaling. Replication studies are advised to confirm optimal conditions.
- Enzyme inhibition data from in vitro assays may not fully correlate with in vivo efficacy due to pharmacokinetic factors (e.g., bioavailability, metabolic stability).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
